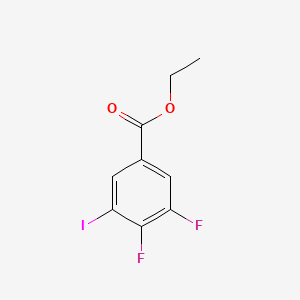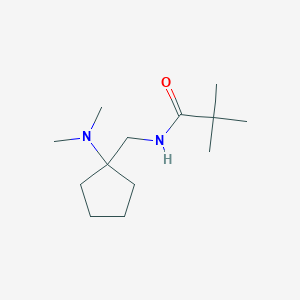![molecular formula C10H9N3 B14903514 [(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
The synthesis of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile typically involves the condensation reaction between 2,5-dimethylpyrrole and malononitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium alkoxide . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution and condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile can be compared with other similar compounds such as:
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.
Malononitrile dimer: A compound with similar reactivity and applications in organic synthesis.
Imidazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
The uniqueness of 2-((2,5-Dimethyl-1h-pyrrol-3-yl)methylene)malononitrile lies in its specific combination of structural features and reactivity, which make it a valuable intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H9N3/c1-7-3-10(8(2)13-7)4-9(5-11)6-12/h3-4,13H,1-2H3 |
InChI Key |
ZODMCUCADFHXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


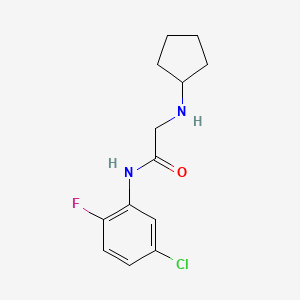
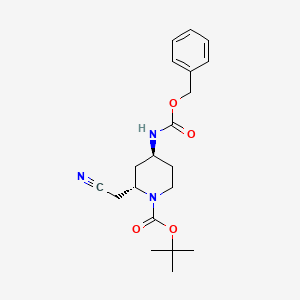
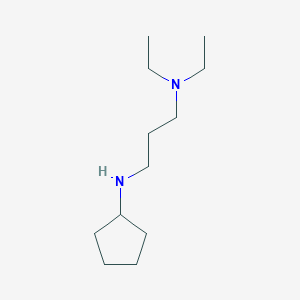


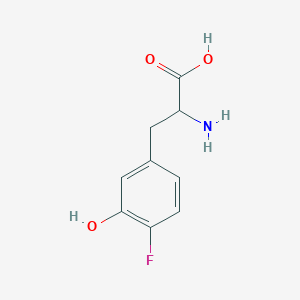
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
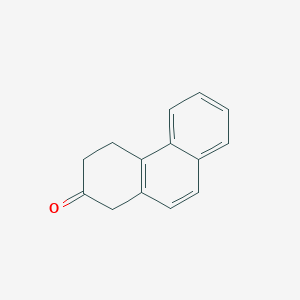
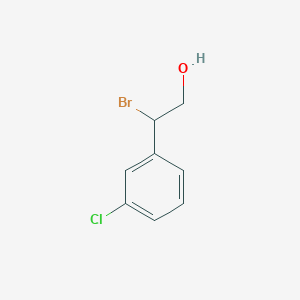
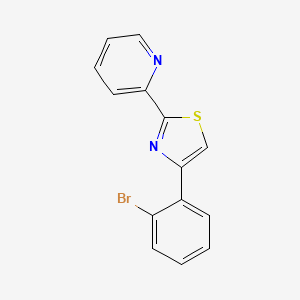

![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
